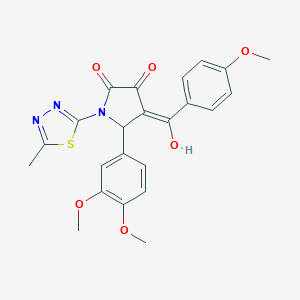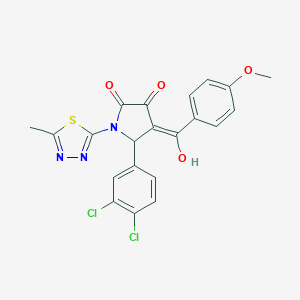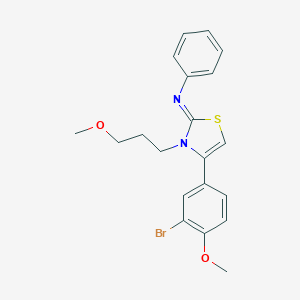![molecular formula C7H9N3O3S B257727 methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the triazine family, which is known for its diverse chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate varies depending on its application. In cancer treatment, this compound inhibits the activity of enzymes involved in the cell cycle, leading to the arrest of cell growth and induction of apoptosis. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits the activity of photosynthesis by disrupting the electron transport chain in plants.
Biochemical and Physiological Effects:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects depending on its concentration and application. In cancer treatment, this compound induces apoptosis and inhibits cell growth. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits photosynthesis and leads to plant death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has several advantages for lab experiments, including its high purity, low cost, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate. In medicine, further studies are needed to determine the efficacy and safety of this compound in the treatment of cancer. In agriculture, research is needed to optimize the use of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate as a herbicide and minimize its impact on the environment. In industry, this compound can be explored as a precursor for the synthesis of other chemicals with potential applications in various fields.
Conclusion:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a versatile chemical compound with potential applications in medicine, agriculture, and industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate in various fields and optimize its use.
Synthesemethoden
The synthesis of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 6-methyl-5-oxo-1,2,4-triazine in the presence of a catalyst. This method is simple, cost-effective, and yields high purity of the product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis. In agriculture, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been used as a herbicide, as it inhibits the activity of photosynthesis in plants. In industry, this compound has been used as a precursor for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.
Eigenschaften
Produktname |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
|---|---|
Molekularformel |
C7H9N3O3S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-4-6(12)8-7(10-9-4)14-3-5(11)13-2/h3H2,1-2H3,(H,8,10,12) |
InChI-Schlüssel |
OXYFBSBUJKLAPM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)SCC(=O)OC |
SMILES |
CC1=NNC(=NC1=O)SCC(=O)OC |
Kanonische SMILES |
CC1=NNC(=NC1=O)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)
![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)